Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate
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Overview
Description
Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling with the Phenylamine: The 3,5-bis(trifluoromethyl)phenylamine is coupled with the thiazole ring through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl groups which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-((3,5-dichlorophenyl)amino)-3,5-thiazolyl)acetate: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Ethyl 2-(4-((3,5-dimethylphenyl)amino)-3,5-thiazolyl)acetate: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2S/c1-2-25-12(24)6-11-7-26-13(23-11)22-10-4-8(14(16,17)18)3-9(5-10)15(19,20)21/h3-5,7H,2,6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCFBEVLJPXUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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